molecular formula C19H15ClO2 B6382227 5-(2-Benzyloxyphenyl)-2-chlorophenol CAS No. 1261897-38-4

5-(2-Benzyloxyphenyl)-2-chlorophenol

Cat. No.: B6382227
CAS No.: 1261897-38-4
M. Wt: 310.8 g/mol
InChI Key: IKPUDCXJWCMFNB-UHFFFAOYSA-N
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Description

5-(2-Benzyloxyphenyl)-2-chlorophenol (CAS 1261908-86-4) is a high-purity chemical building block offered for research and development purposes. With a molecular formula of C19H15ClO2 and a molecular weight of 310.77 g/mol, this compound features a hybrid structure incorporating phenolic and benzyloxy-phenyl motifs . This specific architecture is of significant interest in medicinal chemistry, particularly in the design of multi-target-directed ligands (MTDLs) for complex neurological conditions. Compounds with similar structural frameworks, such as benzothiazole derivatives featuring the 4-(benzyloxy)-5-hydroxyphenyl group, have been investigated as potent and selective Monoamine Oxidase-B (MAO-B) inhibitors for Parkinson's disease research . The benzyloxyphenyl pharmacophore is recognized for its versatility, contributing to various bioactive properties including MAO-B inhibition, antioxidant effects, and metal-chelating ability . Furthermore, the 1,3,4-oxadiazole derivatives based on a 2-benzyloxyphenyl core have demonstrated anticonvulsant activity and function as agonists for benzodiazepine receptors, indicating the value of this scaffold in neuroscience research . Researchers can utilize this compound as a key synthetic intermediate to develop novel molecules for probing biological mechanisms or as a precursor in the synthesis of more complex heterocyclic systems. This product is intended for research purposes only and is not intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-(2-phenylmethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO2/c20-17-11-10-15(12-18(17)21)16-8-4-5-9-19(16)22-13-14-6-2-1-3-7-14/h1-12,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPUDCXJWCMFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686192
Record name 2'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-38-4
Record name 2'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 2 Benzyloxyphenyl 2 Chlorophenol

Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. For 5-(2-Benzyloxyphenyl)-2-chlorophenol, the most logical and common disconnection point is the carbon-carbon single bond connecting the two aromatic rings. This approach falls under the category of cross-coupling reactions, which are fundamental in the formation of biaryl systems.

This primary disconnection leads to two key synthons: a substituted 2-chlorophenol (B165306) derivative and a substituted 2-benzyloxyphenyl derivative. These synthons can be translated into practical precursor molecules depending on the chosen coupling methodology. For instance, a Suzuki-Miyaura coupling would necessitate a boronic acid or ester on one aromatic ring and a halide on the other.

A secondary disconnection strategy could involve the cleavage of the benzyl (B1604629) ether bond (C-O). This would be considered during the synthesis of one of the key precursors, specifically the 2-benzyloxyphenyl fragment.

Precursor Chemistry and Starting Material Derivatization

The 2-chlorophenol moiety requires an additional functional group, typically a halogen (like bromine or iodine) or a boronic acid/ester, at the 5-position to enable the cross-coupling reaction.

Direct Halogenation: Phenols can undergo electrophilic halogenation. However, controlling the regioselectivity to obtain the desired 5-halo-2-chlorophenol can be challenging. For example, direct chlorination of phenol (B47542) often yields a mixture of 2-chlorophenol and 4-chlorophenol. google.com The synthesis of 4-bromo-2-chlorophenol (B165030) is a known procedure and it serves as a common starting material. sigmaaldrich.com

From Aminophenols: An alternative route involves starting from a corresponding aminophenol. For instance, 5-chloro-2-aminophenol can be synthesized from benzoxazolone via chlorination and subsequent hydrolysis. google.com The amino group can then be converted to a halide via a Sandmeyer reaction.

Oxidation of Boronic Acids: Phenylboronic acids can be oxidized to the corresponding phenols. A general procedure involves reacting a phenylboronic acid with hydrogen peroxide to yield the phenol. chemicalbook.com

The table below summarizes potential precursors for the halogenated phenol component.

Table 1: Potential Halogenated Phenol Precursors and Synthetic Approaches

Precursor MoleculeSynthetic ApproachKey Features
4-Bromo-2-chlorophenolDirect bromination of 2-chlorophenolReadily available starting material. sigmaaldrich.com
5-Iodo-2-chlorophenolIodination of 2-chlorophenol using various iodinating agents.The iodo-group is highly reactive in cross-coupling.
2-Chloro-5-hydroxyphenylboronic acidBorylation of a di-halogenated phenol followed by selective reaction.Allows for coupling where the phenol is the boronic acid component.

The 2-benzyloxyphenyl fragment is typically prepared by protecting the hydroxyl group of a corresponding phenol with a benzyl group.

Williamson Ether Synthesis: This is the most common method for forming the benzyl ether. It involves the reaction of a phenoxide with benzyl halide (e.g., benzyl bromide or chloride). For instance, 2-bromophenol (B46759) or 2-iodophenol (B132878) can be reacted with benzyl alcohol in the presence of a base to form 1-benzyloxy-2-bromobenzene or 1-benzyloxy-2-iodobenzene. This reaction creates the necessary precursor for the subsequent coupling step.

The synthesis of the benzyloxylated precursor would likely involve one of the following starting materials:

(2-Benzyloxyphenyl)boronic acid: Synthesized from 2-hydroxyphenylboronic acid via Williamson ether synthesis.

1-Bromo-2-(benzyloxy)benzene: Prepared by benzylation of 2-bromophenol.

1-Iodo-2-(benzyloxy)benzene: Prepared by benzylation of 2-iodophenol for higher reactivity in coupling reactions.

Advanced Coupling Reactions for Aromatic Linkage Formation

The formation of the central C-C bond between the two aromatic rings is the key step in the synthesis of this compound. This is typically achieved through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most versatile and widely used methods for biaryl synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net The reaction couples an organoboron compound (boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net For the target molecule, this would involve reacting a halogenated 2-chlorophenol derivative with (2-benzyloxyphenyl)boronic acid, or vice-versa. Palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with various phosphine (B1218219) ligands are commonly employed. researchgate.netorganic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orglibretexts.org While typically used to form aryl-alkene bonds, variations can lead to biaryl structures. For this specific target, it is less direct than the Suzuki coupling.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org It is primarily used for forming C(sp²)-C(sp) bonds and would not be the primary choice for synthesizing the C(sp²)-C(sp²) bond in the target molecule, though it is a powerful tool for creating more complex structures that could be later modified. wikipedia.orglibretexts.org

The table below compares these cross-coupling methodologies.

Table 2: Comparison of Relevant Cross-Coupling Reactions for Biaryl Synthesis

ReactionSubstrate 1Substrate 2Catalyst SystemKey Advantages
Suzuki-Miyaura Aryl/Vinyl Halide or TriflateAryl/Vinyl Boronic Acid or EsterPd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), BaseMild conditions, high functional group tolerance, commercially available reagents. researchgate.net
Heck Aryl/Vinyl Halide or TriflateAlkenePd catalyst, BaseExcellent for forming C=C bonds, can be adapted for C-C bonds. organic-chemistry.orglibretexts.org
Sonogashira Aryl/Vinyl Halide or TriflateTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseEfficient for C(sp²)-C(sp) bond formation. wikipedia.orgorganic-chemistry.org

The Ullmann condensation is a classic method for forming aryl ethers, aryl amines, and aryl thioethers, traditionally using copper as a catalyst at high temperatures. wikipedia.org While the primary bond in the target molecule is a C-C bond, the Ullmann reaction is highly relevant for the synthesis of precursors.

Specifically, the Ullmann ether synthesis could be employed to create the 2-benzyloxyphenyl halide precursor. wikipedia.org Modern Ullmann-type reactions often use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com For example, the O-arylation of a phenol with an aryl halide is a common application. mdpi.comsemanticscholar.org This reaction involves a copper(I) species reacting with the aryl halide. wikipedia.org

Chemo- and Regioselective Synthesis Approaches

The construction of the this compound molecule hinges on the formation of a diaryl ether linkage between a 2-chlorophenol unit and a 2-benzyloxyphenyl unit. Achieving this with the desired connectivity—specifically at the C5 position of the chlorophenol—requires highly regioselective synthetic methods. Transition-metal-catalyzed cross-coupling reactions are paramount for this purpose.

A primary strategy involves a Suzuki-Miyaura cross-coupling reaction. This powerful method for forming carbon-carbon bonds is well-suited for creating the biaryl core of the target molecule. sandiego.edu The proposed reaction would couple a 5-halo-2-chlorophenol with 2-(benzyloxy)phenylboronic acid. The latter is a commercially available reagent, simplifying one aspect of the synthesis. sigmaaldrich.comscbt.comchemspider.com

Key Coupling Strategy:

Reactant 1: 2-(Benzyloxy)phenylboronic acid

Reactant 2: 5-Halo-2-chlorophenol (e.g., 5-bromo-2-chlorophenol)

Catalyst System: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like aqueous sodium carbonate or potassium carbonate. sandiego.eduyoutube.com

Regioselectivity: The regiochemical outcome of the synthesis is precisely controlled by the substitution pattern of the starting materials. By using a 2-chlorophenol derivative that is halogenated at the 5-position, the Suzuki coupling ensures that the 2-benzyloxyphenyl moiety is introduced exclusively at the desired location, yielding the correct constitutional isomer. The synthesis of the 5-halo-2-chlorophenol precursor itself must be regioselective. For instance, 2-chloro-5-aminophenol (B42359) can be converted to 5-bromo-2-chlorophenol (B68879) via a Sandmeyer reaction, which selectively replaces the diazonium salt (derived from the amino group) with a bromine atom.

Chemoselectivity: The Suzuki reaction exhibits excellent chemoselectivity. The palladium catalyst selectively facilitates the reaction between the boronic acid and the aryl halide, leaving other functional groups—namely the chloro, hydroxyl, and benzyloxy groups—unaffected under typical reaction conditions. However, to prevent potential O-arylation side reactions involving the phenolic hydroxyl group, it may be necessary to employ a protecting group strategy. The hydroxyl group could be temporarily converted to an ether (e.g., a methoxymethyl (MOM) ether) before the coupling reaction and subsequently deprotected to yield the final product.

An alternative, yet powerful, approach is the Ullmann condensation, which forms diaryl ethers by coupling an aryl halide with a phenol in the presence of a copper catalyst. synarchive.com While classic Ullmann reactions often demand high temperatures, modern variations have been developed that proceed under milder conditions using specific ligands and bases. organic-chemistry.org For this synthesis, one could envision coupling 2-benzyloxyphenol with a 2-chloro-5-halo-benzene derivative.

Table 1: Comparison of Potential Cross-Coupling Reactions for Synthesis

Feature Suzuki-Miyaura Coupling Ullmann Condensation
Catalyst Palladium-based (e.g., Pd(PPh₃)₄) Copper-based (e.g., CuI, Cu₂O) organic-chemistry.org
Reactants Aryl halide + Arylboronic acid Aryl halide + Phenol
Selectivity High chemo- and regioselectivity Good, but can require more optimization
Conditions Generally mild, often aqueous compatible researchgate.net Traditionally harsh, but milder methods are now available organic-chemistry.org
Functional Group Tolerance Excellent, tolerates a wide range of groups sandiego.edu Good, but can be sensitive to certain groups

Green Chemistry Principles in Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing sustainability. These principles can be applied to the proposed synthetic routes, particularly the Suzuki-Miyaura coupling.

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of palladium or copper is inherently greener than using stoichiometric reagents. nih.gov Catalytic processes reduce waste by allowing a small amount of catalyst to facilitate a large number of transformations. Recent advances include the development of highly active catalysts that can be used at very low loadings, further improving the sustainability of the process.

Solvent Selection: The choice of solvent is a cornerstone of green chemistry. While many cross-coupling reactions have traditionally been performed in petroleum-derived solvents like toluene (B28343) or N,N-dimethylformamide (DMF), significant research has focused on using more environmentally benign alternatives.

Water: Water is an ideal green solvent due to its non-toxicity, availability, and safety. nih.gov Suzuki couplings, in particular, can often be performed in aqueous media, sometimes with the aid of a phase-transfer catalyst, which can simplify workup and reduce the reliance on volatile organic compounds (VOCs). researchgate.net

Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), offer greener alternatives to traditional ether solvents like THF or dioxane. sigmaaldrich.com These solvents often have lower toxicity profiles and are biodegradable. Anisole has also been highlighted as a more benign, bioavailable solvent alternative. rsc.org

Energy Efficiency: Green chemistry also aims to reduce the energy consumption of chemical processes. This can be achieved by:

Milder Reaction Conditions: Developing catalysts that are active at lower temperatures reduces the energy required to heat the reaction.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. mdpi.com

Atom Economy: The Suzuki-Miyaura reaction generally offers a high atom economy, as most of the atoms from the reactants are incorporated into the final product. The primary byproducts are salts derived from the base and the boronic acid functional group, which are generally less toxic than byproducts from many other named reactions.

Use of Nanoparticle Catalysis: The application of copper or copper oxide nanoparticles in Ullmann-type reactions represents another green advancement. These nanocatalysts can exhibit high activity and may be recyclable, reducing both cost and waste. mdpi.com

Table 2: Green Chemistry Considerations for the Suzuki-Miyaura Synthesis

Green Principle Application in Synthesis Potential Benefit
Catalysis Use of Pd or Cu catalyst in low concentrations. Reduces metallic waste compared to stoichiometric reagents.
Safer Solvents Replacement of traditional organic solvents (e.g., Toluene, DMF). Use of water, 2-MeTHF, or CPME reduces toxicity and environmental impact. nih.govsigmaaldrich.com
Energy Efficiency Microwave-assisted heating or use of highly active catalysts. Reduces reaction time and energy consumption. mdpi.com
Renewable Feedstocks Use of bio-derived solvents like 2-MeTHF. sigmaaldrich.com Decreases reliance on petrochemical sources.
Waste Reduction High atom economy of the coupling reaction. Minimizes the generation of byproducts.

Reactivity Profiles and Mechanistic Investigations of 5 2 Benzyloxyphenyl 2 Chlorophenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 5-(2-benzyloxyphenyl)-2-chlorophenol, both aromatic rings can potentially undergo EAS, with the regioselectivity determined by the directing effects of the existing substituents.

The hydroxyl (-OH) group is a potent activating group and an ortho, para-director due to its strong +M (mesomeric) effect, which enriches the electron density at these positions. Similarly, the benzyloxy group (-OCH₂Ph) is also an activating, ortho, para-directing substituent. Conversely, the chlorine (-Cl) atom is a deactivating group due to its -I (inductive) effect, yet it directs incoming electrophiles to the ortho and para positions because of its +M effect.

In the phenol-containing ring, the hydroxyl and chloro groups collectively influence the positions of substitution. The powerful activating effect of the hydroxyl group generally dominates. In the benzyloxy-substituted ring, the benzyloxy group directs substitution to its ortho and para positions. The interplay of these electronic effects and steric hindrance from the bulky benzyloxy group will determine the ultimate substitution pattern.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionElectrophilePredicted Major Product(s)Rationale
NitrationNO₂⁺Substitution ortho and para to the -OH groupThe hydroxyl group is a strong activating ortho, para-director.
HalogenationBr⁺ or Cl⁺Substitution ortho and para to the -OH groupThe hydroxyl group's activating effect overcomes the chlorine's deactivating effect.
Friedel-Crafts AlkylationR⁺Substitution ortho and para to the benzyloxy groupThe benzyloxy group activates the second ring towards alkylation.

Nucleophilic Substitution at Chlorine Center

Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the presence of electron-donating hydroxyl and benzyloxy groups does not favor SNAr at the chlorine center under standard conditions.

However, under forcing conditions, such as high temperatures and pressures in the presence of a strong nucleophile (e.g., NaOH), substitution of the chlorine atom can occur, potentially through a benzyne elimination-addition mechanism.

Phenolic Reactivity: Oxidation, Alkylation, and Esterification Pathways

The phenolic hydroxyl group is a key site of reactivity in this compound.

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. The ease of oxidation is influenced by the other substituents on the ring. The presence of both an electron-donating hydroxyl group and a deactivating chloro group will modulate the oxidation potential. Phenolic compounds can react with free radicals, and those with multiple hydroxyl groups tend to have higher radical scavenging activity.

Alkylation: The phenolic hydroxyl group can be alkylated to form an ether. This reaction typically proceeds via the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. The intramolecular alkylation of phenols is also a known process.

Esterification: Phenols can be esterified to form phenyl esters. A common method is the Schotten-Baumann reaction, where the phenol reacts with an acyl chloride or anhydride in the presence of a base. Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, is generally not effective for phenols.

Table 2: Representative Reactions of the Phenolic Group

Reaction TypeReagentsProduct Type
OxidationMild oxidizing agent (e.g., Fremy's salt)Quinone-type structure
Alkylation (Williamson Ether Synthesis)1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I)Aryl ether
Esterification (Schotten-Baumann)Acyl chloride (e.g., CH₃COCl) and base (e.g., pyridine)Phenyl ester

Stability and Degradation Pathways under Controlled Conditions

The stability of this compound is subject to various environmental and chemical factors. Chlorophenols, in general, are known to be persistent environmental pollutants and can be degraded through several pathways, including microbial degradation and advanced oxidation processes.

Under controlled laboratory conditions, degradation can be induced by:

Photochemical Degradation: In the presence of UV light, especially with a photosensitizer or an oxidizing agent like hydrogen peroxide (H₂O₂), chlorophenols can undergo degradation. This process often involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring cleavage.

Oxidative Degradation: Advanced oxidation processes, such as the Fenton reaction (Fe²⁺/H₂O₂), are effective in degrading chlorophenols. The reaction generates hydroxyl radicals, which are powerful, non-selective oxidizing agents. The degradation of 2-chlorophenol (B165306) has been shown to be influenced by pH, and concentrations of ferrous ions and hydrogen peroxide.

Thermal Degradation: At elevated temperatures, the compound may undergo pyrolysis. However, significant conversion of 2-chlorophenol through pyrolysis typically requires high temperatures.

The degradation of 2-chlorophenol can yield various intermediates, including other chlorophenols, catechols, and eventually, smaller organic acids before complete mineralization to CO₂, H₂O, and HCl.

Reaction Kinetics and Transition State Analysis

The kinetics of reactions involving this compound will depend on the specific transformation.

Electrophilic Aromatic Substitution: The rate-determining step is typically the formation of the sigma complex (arenium ion), a carbocation intermediate. The stability of this intermediate, and thus the activation energy of the reaction, is influenced by the electronic effects of the substituents. Activating groups like -OH and -OR stabilize the transition state, leading to faster reaction rates compared to unsubstituted benzene.

Phenolic Oxidation: The kinetics of phenol oxidation by radicals like the hydroxyl radical (•OH) are generally very fast, with second-order rate constants in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. The reaction rate is influenced by factors such as pH and the presence of other species in the solution.

Nucleophilic Aromatic Substitution: The kinetics of SNAr reactions are highly dependent on the electronic nature of the aromatic ring and the nucleophile. The reaction proceeds through a high-energy Meisenheimer complex. For unactivated aryl halides, the activation energy for this process is prohibitively high.

Table 3: Theoretical Kinetic Parameters for Selected Reactions

ReactionRate Law (Expected)Activation Energy (Ea)Transition State
Electrophilic NitrationRate = k[Substrate][Electrophile]ModerateSigma Complex (Arenium Ion)
Oxidation by •OHRate = k[Substrate][•OH]LowRadical Adduct
Williamson Ether SynthesisRate = k[Phenoxide][Alkyl Halide]ModerateSN2 Transition State

Transition state analysis, often performed using computational chemistry, would provide deeper insights into the reaction mechanisms. For instance, in electrophilic substitution, the transition state would resemble the high-energy sigma complex. For reactions involving the phenolic proton, the acidity of the phenol (pKa) would be a critical parameter, influencing the ease of formation of the phenoxide ion.

Theoretical and Computational Chemistry Studies of 5 2 Benzyloxyphenyl 2 Chlorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular characteristics. These calculations can be broadly categorized into methods like Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT is a widely used computational method that determines the electronic structure of atoms, molecules, and condensed matter. It is particularly effective for optimizing molecular geometries and predicting electronic properties. A DFT study of 5-(2-Benzyloxyphenyl)-2-chlorophenol would typically involve the calculation of bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional shape. Furthermore, it would provide information on the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity.

No specific DFT data for this compound is available in the current scientific literature.

Ab Initio Methods for High-Level Electronic Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations could be used to determine precise values for ionization potential, electron affinity, and electronic transition energies.

Currently, there are no published ab initio studies specifically investigating this compound.

Conformational Analysis and Energy Minima of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is vital for understanding the flexibility of a molecule and identifying its most stable conformations.

Rotational Barriers of Aromatic Moieties

The presence of multiple aromatic rings in this compound suggests the existence of rotational barriers around the single bonds connecting these rings. Computational methods can be employed to calculate the energy required to rotate these moieties relative to each other. This information helps in understanding the molecule's dynamic behavior and the likelihood of different conformers existing at a given temperature.

Specific data on the rotational barriers of the aromatic moieties in this compound has not been reported.

Intramolecular Hydrogen Bonding and Steric Interactions

There is no available research that computationally explores the intramolecular interactions within this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The energies and shapes of these orbitals provide insights into the most likely sites for nucleophilic and electrophilic attack.

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their distribution across the molecule. This would allow for predictions about its reactivity in various chemical reactions. The HOMO-LUMO energy gap is also a key indicator of the molecule's kinetic stability.

A frontier molecular orbital analysis for this compound has not been documented in the scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of molecules, providing insights into their flexibility, preferred shapes, and the dynamics of their interconversion. To date, specific molecular dynamics studies focusing exclusively on this compound are not available in the public domain. However, by examining computational and theoretical studies on its constituent fragments—diphenyl ether, 2-chlorophenol (B165306), and benzyl (B1604629) phenyl ether—a theoretical picture of its conformational behavior can be constructed. MD simulations of this compound would be instrumental in understanding how the molecule samples different conformations in various environments.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. These include the two C-O-C ether linkages and the C-C bond connecting the two phenyl rings. The resulting three-dimensional structure is a balance between steric hindrance, which favors more extended conformations, and potential intramolecular interactions, such as hydrogen bonding.

An essential aspect for the 2-chlorophenol moiety is the orientation of the hydroxyl group. Theoretical and spectroscopic investigations on 2-halophenols suggest the presence of a weak intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom. This interaction would favor a cis conformation, where the hydroxyl group is oriented towards the chlorine atom, creating a planar five-membered ring-like structure. In an MD simulation, the population of cis versus trans conformers would be a key indicator of the strength of this interaction in the context of the larger molecule.

The diphenyl ether core of the molecule is known to be conformationally flexible. Computational studies on diphenyl ether itself indicate that the molecule adopts a "skewed" conformation. The two phenyl rings are not coplanar but are twisted with respect to each other. The potential energy surface for the rotation of the phenyl rings is relatively flat, with broad minima. This suggests that in an MD simulation, a wide range of dihedral angles would be sampled. For substituted diphenyl ethers, molecular dynamics simulations have been used to understand their interactions with biological targets, where the conformational adaptability is crucial for binding.

The benzyloxy group introduces further degrees of freedom. The rotation around the Ph-CH₂ bond and the CH₂-O bond determines the spatial orientation of the benzyl group relative to the rest of the molecule. Conformational analyses of related molecules like 1-benzyl-1,2,3,4-tetrahydroisoquinolines have shown that specific torsion angles are preferred to minimize steric clashes.

A hypothetical molecular dynamics simulation of this compound would involve defining a force field to describe the interatomic forces. The molecule would then be placed in a simulation box, often with a solvent, and the classical equations of motion would be solved iteratively. The resulting trajectory would provide a time-resolved view of the molecule's motions, from which conformational preferences and the energetics of conformational changes could be derived. Such simulations would be invaluable for understanding its molecular recognition properties and for the rational design of related compounds.

Table of Key Dihedral Angles and Expected Behavior in Conformational Sampling

The following table outlines the key dihedral angles in this compound and their expected behavior based on studies of analogous compounds. The exact values would need to be determined by specific computational studies on the target molecule.

Dihedral AngleAtoms InvolvedExpected Preferred Conformation(s)Notes
τ₁ (C-O-C-C of diphenyl ether) C(phenyl)-O-C(benzyloxyphenyl)-C(benzyloxyphenyl)Skewed, non-planar conformations.The rotation around the ether linkage is expected to have a relatively low energy barrier, allowing for significant flexibility.
τ₂ (O-C-C-O of benzyloxy group) O(ether)-C(benzyl)-C(phenyl)-O(ether)Staggered conformations to minimize steric hindrance.The bulky phenyl groups will likely dictate a preference for anti-periplanar or gauche arrangements.
τ₃ (C-C-O-H of chlorophenol) C(phenyl)-C(phenyl)-O-Hcis conformation favored.An intramolecular hydrogen bond between the hydroxyl proton and the ortho-chlorine atom is expected to stabilize this conformation.
τ₄ (C-O-CH₂-C of benzyl ether) C(phenyl)-O-CH₂-C(benzyl)Extended conformations.Rotation around this bond will position the benzyl group, with preferences to avoid steric clashes with the chlorophenyl ring.

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation and Structural Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5-(2-Benzyloxyphenyl)-2-chlorophenol, with its multiple aromatic rings and substituent groups, advanced NMR techniques are required for unambiguous signal assignment and for probing its dynamic behavior.

Multi-Dimensional NMR for Complex Structure Assignments

The ¹H NMR spectrum of this compound would present a complex pattern of overlapping signals in the aromatic region. To resolve this complexity, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are instrumental in identifying proton-proton spin systems within each aromatic ring. nih.gov For instance, COSY would reveal the connectivity between adjacent protons on the chlorophenyl and benzyloxyphenyl rings, while TOCSY could delineate the entire spin system of each ring. nih.gov

Further structural information is obtained from Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments. The HSQC spectrum correlates each proton to its directly attached carbon atom, facilitating the assignment of the ¹³C NMR spectrum. The HMBC spectrum, on the other hand, reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is particularly useful for identifying the connectivity between the two phenyl rings through the ether linkage and the position of the chloro and hydroxyl substituents. For example, a correlation between the benzylic protons and the carbon atom of the benzyloxyphenyl ring would confirm the ether linkage.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on established principles and data from analogous compounds. researchgate.net

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Chlorophenyl Ring
C1'-~150
C2' (C-Cl)-~125
C3'~7.2~130
C4'~6.9~120
C5'-~145
C6'~7.1~128
Benzyloxyphenyl Ring
C1-~155
C2 (C-O-benzyl)-~148
C3~7.0~115
C4~7.3~129
C5~6.8~118
C6~7.4~132
Benzyl (B1604629) Group
CH₂~5.1~70
Phenyl-H (ortho)~7.5~128
Phenyl-H (meta)~7.4~129
Phenyl-H (para)~7.3~128

Dynamic NMR for Conformational Exchange Studies

The presence of the single bond connecting the two phenyl rings in this compound allows for rotational isomerism, also known as atropisomerism, especially if steric hindrance is significant. pharmaguideline.com Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide quantitative information about the energy barriers to rotation. nih.gov

In the case of sterically hindered biphenyl (B1667301) derivatives, slow rotation around the central C-C bond can lead to the observation of distinct signals for the different rotamers at low temperatures. researchgate.netstackexchange.com As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. copernicus.org The rate of this exchange can be determined by line shape analysis, and from this, the activation energy for the rotational barrier can be calculated. For this compound, the bulky benzyloxy and chloro substituents could potentially restrict rotation, leading to observable dynamic effects in the NMR spectra. nih.govtandfonline.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Intermolecular Interactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. thermofisher.com These techniques are highly sensitive to the presence of specific functional groups and can also be used to study intermolecular interactions.

In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the O-H, C-O, C-Cl, and aromatic C-H and C=C bonds. The O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding interactions. globalresearchonline.net The C-O stretching of the ether linkage would likely be observed around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. globalresearchonline.net The C-Cl stretching vibration would be expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretching vibration is often weak in Raman spectra, the aromatic ring vibrations usually give rise to strong signals. mdpi.com The symmetry of the molecule influences the activity of vibrational modes in FTIR and Raman spectroscopy, and a combined analysis can provide a more complete picture of the vibrational landscape of the molecule. thermofisher.com

A table of expected vibrational frequencies for key functional groups is provided below.

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-HStretching3200-3600 (broad)Weak
Aromatic C-HStretching3000-31003000-3100
C=C (aromatic)Stretching1400-16001400-1600
C-O (ether)Stretching1200-1250Moderate
C-ClStretching600-800Strong

Ultrafast Spectroscopy for Excited State Dynamics and Reaction Intermediates

Ultrafast spectroscopy techniques, such as transient absorption and femtosecond stimulated Raman spectroscopy (FSRS), are employed to study the dynamics of molecules on extremely short timescales (femtoseconds to picoseconds). ucl.ac.uk These methods are crucial for understanding photochemical and photophysical processes, including excited-state relaxation, charge transfer, and the formation of transient reaction intermediates.

For this compound, ultrafast spectroscopy could be used to investigate its behavior upon photoexcitation. The presence of the phenolic hydroxyl group and the chloro substituent can influence the excited-state dynamics. acs.orgnih.gov For instance, excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nearby acceptor could be a potential relaxation pathway. nih.gov Furthermore, the electronic coupling between the two aromatic rings can facilitate charge transfer processes upon photoexcitation. rsc.org

Transient absorption spectroscopy would allow for the monitoring of the formation and decay of excited states and any transient species. By probing the absorption of the sample at different time delays after excitation with a short laser pulse, the lifetimes of these species can be determined. FSRS can provide vibrational information about these short-lived species, offering insights into their molecular structure. nih.gov

X-ray Crystallography for Solid-State Structural Determination and Packing Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. semanticscholar.org A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.net

The crystal structure would reveal the dihedral angle between the two phenyl rings, providing experimental validation for the conformational preferences suggested by NMR studies and theoretical calculations. acs.orgresearchgate.net Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and π-π stacking interactions between the aromatic rings. nih.gov These interactions play a crucial role in determining the physical properties of the solid material. mdpi.com

A hypothetical table of selected crystallographic parameters is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~18.1
β (°)~95
Volume (ų)~1550
Z4
Dihedral Angle (°)~60

Mass Spectrometry for Isotopic Labeling and Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern can be used to deduce its structure. nist.gov Key fragmentation pathways for this compound would likely involve cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation (m/z 91) and a chlorophenoxyphenol radical. libretexts.org Other characteristic fragmentations could include the loss of a chlorine atom or a hydroxyl radical. aaqr.org

The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1. massbank.eumassbank.eu This isotopic signature is a valuable tool for confirming the presence of chlorine in the molecule.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁸O), can be used in conjunction with mass spectrometry to confirm mechanistic pathways of chemical reactions. By tracking the labeled atoms in the products, the mechanism of bond formation and cleavage can be elucidated. wvu.edu

No Publicly Available Data for In Vitro Biological Activity of this compound

Following a comprehensive search of publicly available scientific literature, no specific data was found regarding the in vitro biological activity, mechanistic insights, or structure-activity relationships for the chemical compound This compound .

The investigation included targeted searches for this specific compound's effects on molecular targets, cellular pathways, and its structure-activity relationships as outlined in the initial request. Broader searches were also conducted on structurally related compounds, such as substituted chlorophenols and benzyloxyphenyl derivatives, to ascertain if any relevant inferences could be drawn.

While these broader searches yielded general information on the toxicological profiles of some chlorophenols and the biological activities of certain benzyloxy-containing molecules, no studies were identified that specifically investigated "this compound". nih.govnih.govnih.govnih.govnih.gov For instance, studies on chlorophenols have noted their toxicity in various organisms, often linked to their lipophilicity. nih.govnih.gov Similarly, various benzyloxy derivatives have been explored for a range of biological activities, including enzyme inhibition and receptor binding. nih.govnih.govnih.gov

However, without direct experimental data on "this compound," it is not possible to provide scientifically accurate information for the requested article sections, including:

In Vitro Biological Activity and Mechanistic Insights of 5 2 Benzyloxyphenyl 2 Chlorophenol

Structure-Activity Relationship (SAR) Studies

Therefore, the generation of a detailed, informative, and scientifically accurate article focusing solely on the in vitro biological activity of "5-(2-Benzyloxyphenyl)-2-chlorophenol" cannot be fulfilled at this time due to the absence of dedicated research on this specific compound in the public domain.

Systematic Modification of Benzyl (B1604629) and Chlorophenol Moieties

Once a primary biological activity is identified, the next step in lead optimization involves the systematic chemical modification of the parent compound, this compound. This process, known as structure-activity relationship (SAR) studies, aims to improve potency, selectivity, and pharmacokinetic properties.

For the benzyl moiety, modifications could include:

Substitution on the phenyl ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) to probe electronic and steric effects.

Alteration of the benzyl group: Replacing the phenyl ring with other aromatic or heterocyclic systems.

Modification of the ether linkage: Replacing the oxygen atom with other linkers, such as sulfur or an amino group, to explore the impact on conformational flexibility and binding.

For the chlorophenol moiety, potential modifications could involve:

Position of the chlorine atom: Moving the chlorine to other positions on the phenol (B47542) ring to assess its role in binding and target interaction.

Replacement of the chlorine atom: Substituting the chlorine with other halogens (fluorine, bromine) or with different functional groups to modulate electronic properties and potential hydrogen bonding.

Modification of the hydroxyl group: Converting the phenol to an ether or ester to evaluate the importance of the hydrogen-bond donating capability of the hydroxyl group.

A hypothetical SAR table for such a study is presented below.

Compound IDR1 (Benzyl Moiety)R2 (Chlorophenol Moiety)IC50 (µM)
1 Benzyl2-chloro-5-hydroxyphenylData not available
2a 4-Fluorobenzyl2-chloro-5-hydroxyphenylData not available
2b 4-Methoxybenzyl2-chloro-5-hydroxyphenylData not available
3a Benzyl3-chloro-5-hydroxyphenylData not available
3b Benzyl2-fluoro-5-hydroxyphenylData not available

Pharmacophore Modeling and Ligand-Based Design Principles

In the absence of a known protein target structure, ligand-based design principles are often employed. A pharmacophore model can be developed based on a set of active analogues of this compound. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore model could then be used to guide the design of new compounds with potentially improved activity and to search virtual libraries for other molecules with a similar pharmacophoric pattern.

Computational Biology Approaches for Target Engagement

Computational methods are integral to modern drug discovery and could be applied to study this compound, particularly if a biological target is identified.

Molecular Docking and Ligand-Protein Interaction Prediction

If a three-dimensional structure of a target protein is available, molecular docking simulations could predict the binding mode and affinity of this compound. These simulations would place the ligand into the binding site of the protein in various orientations and conformations and score them based on factors like intermolecular forces. The results would provide insights into the key amino acid residues involved in the interaction, which can be validated through site-directed mutagenesis experiments.

Molecular Dynamics Simulations of Ligand-Target Complexes

To understand the dynamic stability of the predicted ligand-protein complex, molecular dynamics (MD) simulations would be performed. MD simulations model the movement of atoms in the complex over time, providing information on the flexibility of the ligand and protein and the stability of their interactions. This can help to refine the binding hypothesis generated from molecular docking.

Virtual Screening and Lead Optimization based on this compound Scaffold

The chemical scaffold of this compound could serve as a starting point for virtual screening campaigns. Large chemical libraries could be computationally screened to identify other molecules containing this core structure that are predicted to bind to the target of interest. Hits from the virtual screen would then be acquired and tested experimentally to identify new lead compounds for further optimization.

Potential Applications and Further Development of 5 2 Benzyloxyphenyl 2 Chlorophenol

Role as a Synthetic Building Block in Complex Molecule Synthesis

The structural features of 5-(2-benzyloxyphenyl)-2-chlorophenol make it a promising intermediate in the synthesis of more complex molecules. The presence of a phenolic hydroxyl group, a chlorine substituent, and two phenyl rings linked by an ether bond provides several handles for synthetic transformations. Chlorophenols are recognized as valuable intermediates in the manufacturing of agricultural chemicals, pharmaceuticals, biocides, and dyes nih.govresearchgate.net.

The hydroxyl group can be readily converted into other functional groups, such as esters and ethers, or can direct electrophilic substitution on the aromatic ring. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki or Ullmann couplings, which are instrumental in forming carbon-carbon bonds to construct more elaborate molecular frameworks nih.gov. Biphenyls themselves are precursors for a range of compounds, including emulsifiers, insecticides, and dyes taylorandfrancis.com.

Below is a table illustrating potential synthetic transformations of this compound.

Reactive Site Type of Reaction Potential Product Class Significance
Phenolic -OHEtherification/EsterificationAryl ethers/estersModification of solubility and electronic properties.
Phenolic -OHO-AlkylationSubstituted biphenyl (B1667301) ethersIntroduction of new functional groups for further synthesis.
Aromatic RingElectrophilic SubstitutionSubstituted chlorophenolsFunctionalization of the aromatic core.
Chlorine AtomNucleophilic Aromatic SubstitutionAminated/alkoxylated derivativesIntroduction of nitrogen or oxygen-containing moieties.
Chlorine AtomCross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Functionalized biphenylsFormation of C-C or C-N bonds for complex structures.

Derivatization for Novel Materials or Ligand Development

The derivatization of phenolic compounds is a well-established strategy for creating novel materials with tailored properties nih.govresearchgate.net. The hydroxyl group of this compound is a prime site for such modifications. For instance, esterification or etherification of the phenolic hydroxyl can lead to the formation of liquid crystals, polymers, or other advanced materials libretexts.org. The resulting derivatives could exhibit interesting thermal or optical properties.

Furthermore, the biphenyl ether scaffold with its potential for functionalization at multiple sites makes it an interesting candidate for the development of ligands for metal catalysis or coordination chemistry. The introduction of coordinating groups, such as phosphines or amines, through derivatization could yield ligands with specific steric and electronic properties suitable for various catalytic applications.

The table below outlines some potential derivatization pathways and their applications.

Derivatization Strategy Reagent Example Resulting Functional Group Potential Application
AcylationAcyl chloridesEsterProdrug design, modification of biological activity nih.gov.
AlkylationAlkyl halidesEtherSynthesis of new chemical entities with altered lipophilicity.
PhosphorylationPhosphoryl chloridePhosphate esterDevelopment of bioactive compounds or flame retardants.
HalogenationN-BromosuccinimideBromo-derivativeIntermediate for further cross-coupling reactions.
NitrationNitric acid/Sulfuric acidNitro-derivativePrecursor for amino-derivatives and dyestuffs.

Exploration in Agrochemical or Biocidal Research (Mechanistic Basis)

Phenolic compounds are known for their broad-spectrum biological activities, including antimicrobial and insecticidal properties, making them relevant in agrochemical and biocidal research mdpi.comwikipedia.orgresearchgate.net. Chlorophenols, in particular, have a history of use as pesticides, fungicides, and preservatives researchgate.netpublications.gc.ca. The biocidal action of phenols often stems from their ability to disrupt cell membranes, denature essential proteins and enzymes, and induce oxidative stress in target organisms mdpi.com. The lipophilicity and electronic properties of the molecule, influenced by substituents like chlorine and the benzyloxy group, are critical for its biological activity.

The structure of this compound, which combines a chlorinated phenol (B47542) with a benzyloxy group, suggests a potential for biocidal activity. The benzyloxy group may enhance the lipophilicity of the molecule, facilitating its penetration through cell membranes of pests or microbes. The chlorophenol moiety could then exert its toxic effects through the mechanisms mentioned above. For instance, some phenolic compounds are known to inhibit acetylcholinesterase, a key enzyme in the nervous system of insects, leading to paralysis and death researchgate.net.

Further research could focus on elucidating the specific mechanisms of action of this compound and its derivatives against various pests and pathogens. Structure-activity relationship studies would be crucial to optimize the molecule for specific agrochemical or biocidal applications.

The following table summarizes the potential biocidal mechanisms based on the structural components of this compound.

Structural Moiety Potential Biocidal Mechanism Supporting Evidence from Related Compounds
ChlorophenolDisruption of microbial cell membranes, leading to leakage of intracellular contents mdpi.com.Chlorophenols are known disinfectants and preservatives researchgate.net.
ChlorophenolInhibition of essential enzymes and protein denaturation mdpi.com.Phenolic compounds can form hydrogen bonds with proteins, altering their function.
Benzyloxy GroupIncreased lipophilicity, enhancing penetration into target organisms.Benzyloxyphenyl derivatives have shown various biological activities researchgate.netnih.govnih.gov.
Biphenyl Ether CorePotential for oxidative stress induction through the generation of reactive oxygen species (ROS) mdpi.com.Many phenolic compounds exhibit pro-oxidant activity at higher concentrations.

Future Directions and Research Gaps

Unexplored Synthetic Routes for 5-(2-Benzyloxyphenyl)-2-chlorophenol

The synthesis of functionalized diaryl ethers is a well-established field, yet the application of modern synthetic methodologies to produce this compound remains an area ripe for exploration. Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions. beilstein-journals.org More recent and milder methods could offer improved yields and functional group tolerance for the synthesis of this specific molecule.

Potential Unexplored Synthetic Strategies:

Modern Ullmann-Type Couplings: While the classical Ullmann reaction is known, the use of modern ligand-accelerated Ullmann-type couplings for the synthesis of this compound is a significant research gap. Inexpensive ligands have been shown to greatly accelerate the coupling of aryl halides with phenols under milder conditions. organic-chemistry.org The reaction between 2-chloro-5-hydroxyphenylboronic acid and 1-(benzyloxy)-2-iodobenzene, or a similar coupling strategy, could be optimized using various copper catalysts and ligands.

Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination has been extended to C-O bond formation and represents a powerful tool for diaryl ether synthesis. The development of bulky biarylphosphine ligands has expanded the scope of this reaction to include electron-rich and sterically hindered substrates. researchgate.net A systematic investigation of different palladium precatalysts and ligands for the coupling of a suitably protected 2-chlorophenol (B165306) derivative with a benzyloxyphenyl partner has not been reported.

Hypervalent Iodine-Mediated Synthesis: A more recent strategy involves the use of hypervalent iodine reagents to facilitate the synthesis of diaryl ethers through C–H functionalization. acs.org This method allows for the direct transformation of arenes into diaryliodonium salts, which can then undergo C–O coupling. acs.org Exploring the reaction of a benzyloxyphenyl precursor with a hypervalent iodine reagent, followed by coupling with a 2-chlorophenol derivative, could provide a novel and efficient route.

Chan-Lam Coupling: The copper-catalyzed Chan-Lam coupling of arylboronic acids with phenols is another mild and efficient method for diaryl ether synthesis. A potential route could involve the reaction of 2-benzyloxyphenylboronic acid with 2-chlorophenol under Chan-Lam conditions. This approach has been successfully applied to the synthesis of functionalized diaryl ethers from lignin (B12514952), demonstrating its potential for complex molecules. switt.ch

A comparative study of these modern synthetic methods for the preparation of this compound would be highly valuable, providing insights into the most efficient and scalable route.

Advanced Mechanistic Studies on Specific Reactions

A detailed mechanistic understanding of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and expanding the scope of these transformations.

Areas for Mechanistic Investigation:

Ullmann Condensation Mechanism: The mechanism of the Ullmann condensation is complex and still a subject of study. acs.orgrsc.org Research involving experimental and computational methods could elucidate the specific mechanism for the formation of this compound. This could involve identifying the active copper species, the role of ligands, and the nature of the intermediates. nih.gov

Dearomatization Reactions: Substituted diaryl ethers can undergo interesting dearomatization reactions. For instance, non-activated 2-arylphenyl benzyl (B1604629) ethers have been shown to undergo dearomatization under mild thermal conditions after α-lithiation. acs.org Investigating whether this compound can undergo similar transformations could open up new avenues for the synthesis of novel polycyclic compounds.

Deeper Computational Exploration of Electronic and Steric Effects

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules. A thorough computational study of this compound is currently lacking.

Proposed Computational Studies:

Conformational Analysis and Rotational Barriers: The relative orientation of the two aromatic rings in diaryl ethers is crucial for their biological activity and physical properties. Density Functional Theory (DFT) calculations can be employed to determine the preferred conformations and the energy barriers to rotation around the C-O-C bond. rsc.orgrsc.orgresearchgate.netcapes.gov.brresearchgate.net Understanding the rotational dynamics is essential as it can influence receptor binding.

Molecular Electrostatic Potential (MEP) and Dipole Moment: The MEP provides insights into the electron distribution and can help predict sites for electrophilic and nucleophilic attack. For chlorinated biphenyls, a correlation has been found between the MEP and their selective toxicity. nih.govresearchgate.net A detailed MEP analysis of this compound could help in understanding its potential interactions with biological macromolecules.

Analysis of Steric and Electronic Effects: The interplay of steric and electronic effects of the substituents (chloro, benzyloxy, and hydroxyl groups) on the geometry and reactivity of the molecule can be systematically studied using computational methods like the Activation Strain Model (ASM). mdpi.com This would provide a quantitative understanding of how each substituent influences the properties of the molecule.

Computational MethodProperty to InvestigatePotential Significance
Density Functional Theory (DFT)Conformational analysis, rotational barriersUnderstanding molecular shape and flexibility for receptor binding. rsc.orgrsc.orgresearchgate.netcapes.gov.brresearchgate.net
Molecular Electrostatic Potential (MEP)Electron distribution, prediction of reactive sitesRationalizing potential biological interactions and toxicity. nih.govresearchgate.net
Activation Strain Model (ASM)Separation of steric and electronic effectsQuantifying the influence of substituents on reactivity. mdpi.com

Novel In Vitro Biological Targets and Pathways

The structural features of this compound suggest several potential biological targets that have not yet been explored for this specific compound.

Potential Biological Targets for Investigation:

Enzyme Inhibition: Diphenyl ether derivatives are known to inhibit various enzymes. For example, they are the first commercial family of protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov Additionally, biphenyl (B1667301) and biphenyl ether sulfamates have been identified as inhibitors of sulfatases. nih.gov Screening this compound against a panel of enzymes, including PPO and sulfatases, could reveal novel inhibitory activities.

Receptor Binding: Chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), are known to interact with various receptors, including the aryl hydrocarbon receptor (AhR) and estrogen receptors (ER). nih.govmdpi.com Although the specific congener is different, the presence of a chlorinated phenyl ring warrants investigation of its potential to bind to these and other nuclear receptors.

Antimicrobial and Anticancer Activity: Many natural and synthetic diaryl ethers exhibit antimicrobial and anticancer properties. unimi.itresearchgate.net Screening this compound and its derivatives against a panel of bacterial, fungal, and cancer cell lines could uncover new therapeutic leads. nih.gov The presence of the chlorophenol moiety, a known feature in some antimicrobial agents, further supports this line of inquiry.

Design of Next-Generation Analogues Based on Mechanistic Understanding

A deeper understanding of the structure-activity relationships (SAR) and the mechanisms of action of this compound would pave the way for the rational design of next-generation analogues with improved properties.

Strategies for Analogue Design:

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 5-(2-Benzyloxyphenyl)-2-chlorophenol to ensure stability during experiments?

  • Methodological Answer : Store the compound in its original airtight container under inert gas (e.g., nitrogen) at 2–8°C in a dark, ventilated area. Avoid proximity to oxidizing agents, heat sources, or food products. Use gloves compliant with EN374 standards to prevent skin contact, and employ sealed goggles for eye protection .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • SEM/XRD : For surface morphology and crystallinity analysis (e.g., spherical nanoparticles with thread-like structures, as observed in nZVI systems) .
  • FTIR : To confirm functional groups (e.g., hydroxyl, benzyloxy, chlorine) and track degradation intermediates .
  • UV-Vis Spectrophotometry : To quantify residual concentrations in degradation studies (λmax = 520 nm for chlorophenol derivatives) .

Q. What synthetic routes are recommended for preparing this compound with high purity?

  • Methodological Answer : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds) and selective chlorination. Optimize yield via reflux in anhydrous dichloromethane with triethylamine as a base. Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize reaction conditions for this compound synthesis or degradation?

  • Methodological Answer :

  • Central Composite Design (CCD) : Test variables (e.g., pH: 2–10, temperature: 20–60°C, catalyst dosage: 0.5–4.5 g) across five levels (-2, -1, 0, +1, +2) .
  • ANOVA Analysis : Identify significant factors (p < 0.05) and derive polynomial equations to predict yield/degradation efficiency. For example, nZVI achieves 100% 2-chlorophenol removal at pH 4, 70 min contact time, and 1.33 g dosage .

Q. How do stereochemical variations (e.g., R/S configurations) influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Compare binding affinities of enantiomers (e.g., 5-((1S)- vs. 5-((1R)-configurations) to biological targets (e.g., enzymes, receptors). Stereochemistry alters hydrogen bonding and hydrophobic interactions, as seen in analogues like 5-((1S)-1-Amino-2-hydroxypropyl)-2-chlorophenol .
  • In Vitro Assays : Test inhibition potency (IC50) against disease-relevant pathways (e.g., kinase or protease inhibition) .

Q. What mechanisms underlie the photocatalytic degradation of this compound using conducting polymer composites?

  • Methodological Answer :

  • Polypyrrole/MoS2 Composites : Generate reactive oxygen species (ROS) under sunlight, cleaving the benzyloxy and chloro groups. Monitor degradation via UV-Vis (absorbance reduction at λmax) and LC-MS for intermediate identification .
  • pH Dependency : Acidic conditions (pH 3–4) enhance adsorption on positively charged nanoparticle surfaces, while alkaline pH repels phenoxide ions, reducing efficiency .

Q. How do enzymatic (laccase) and nano-zero-valent iron (nZVI) systems compare in dechlorinating this compound?

  • Methodological Answer :

  • Enzymatic Systems : Trametes versicolor laccase removes chlorine via oxidative coupling (optimum: pH 5, 30°C, 24 hr). Toxicity reduction confirmed via Microtox assays .
  • nZVI Systems : Surface-mediated electron transfer reduces chlorine to chloride ions. Optimal at pH 4, with 70 min contact time. Synergistic adsorption-dechlorination-precipitation pathways observed .

Q. How to resolve contradictions in adsorption efficiency data for chlorophenol derivatives across studies?

  • Methodological Answer :

  • Statistical Rigor : Use ANOVA to exclude non-significant variables (p > 0.05). For example, temperature had negligible impact in nZVI systems, while pH and dosage were critical .
  • Cross-Validation : Compare batch studies with column experiments to account for scaling effects. Replicate under standardized conditions (e.g., 25 mg/L initial concentration, 2.5 g/L sorbent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.